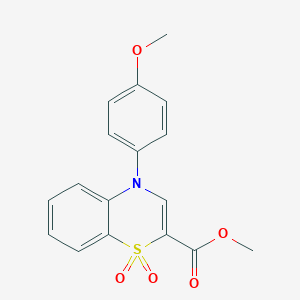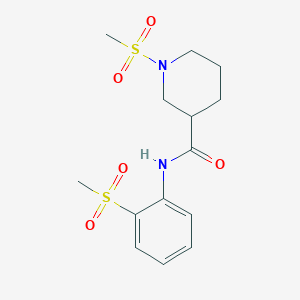![molecular formula C8H16ClN B2928439 Bicyclo[5.1.0]octan-4-amine hydrochloride CAS No. 2138043-63-5](/img/structure/B2928439.png)
Bicyclo[5.1.0]octan-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[5.1.0]octan-4-amine hydrochloride: is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . This compound is characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclohexane ring. The amine group is located at the fourth position of the bicyclic structure, and the compound is typically available as a hydrochloride salt to enhance its stability and solubility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[5.1.0]octan-4-amine hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the preparation of bicyclo[4.2.0]octa-1,5,7-trienes using a rhodium(I) complex as a catalyst has been reported . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and subsequent annulation.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound either in-stock or through backordered bulk custom synthesis . The specific industrial methods may vary, but they generally involve optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Bicyclo[5.1.0]octan-4-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific types of reactions depend on the functional groups present and the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the amine group to a corresponding nitro or nitrile compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce different functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as nitro, nitrile, alcohol, and substituted amine derivatives.
科学的研究の応用
Chemistry: In chemistry, Bicyclo[5.1.0]octan-4-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of bicyclic amines on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different industrial processes.
作用機序
The mechanism of action of Bicyclo[510]octan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways The amine group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function The bicyclic structure may also play a role in its binding affinity and specificity towards certain targets
類似化合物との比較
Bicyclo[4.2.0]octa-1,5,7-trienes: These compounds share a similar bicyclic structure but differ in the position and type of functional groups.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and exhibits different biological activities due to its unique structure.
Uniqueness: Bicyclo[5.1.0]octan-4-amine hydrochloride is unique due to its specific bicyclic structure and the presence of an amine group at the fourth position. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
bicyclo[5.1.0]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-3-1-6-5-7(6)2-4-8;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTXEQUUACZUEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CCC1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(Hydroxymethyl)-6-oxaspiro[3.4]octan-2-one](/img/structure/B2928357.png)

![Ethyl 6-methyl-4-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/new.no-structure.jpg)
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2928364.png)

![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine](/img/structure/B2928367.png)

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928369.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2928370.png)
![N-(5-(thiophen-2-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2928372.png)
![2-((2-fluorobenzyl)thio)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2928375.png)

![N-(3-(Tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)(2-chloro-5-nitrophenyl)formamide](/img/structure/B2928377.png)
![4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2928379.png)
